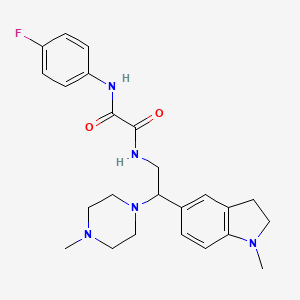

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative featuring a fluorophenyl group, a methylindolinyl moiety, and a methylpiperazine substituent.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-3-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-19(25)5-7-20/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIFLWBKXHTFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that includes an oxalamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 424.5 g/mol. The presence of the oxalamide group is significant, as oxalamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.5 g/mol |

| Structure | Complex with oxalamide |

Research indicates that compounds containing the oxalamide structure can interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. The specific interactions of this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Target Receptors

Preliminary studies suggest that this compound may act as a ligand for several G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The fluorophenyl and piperazine moieties may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases.

Neuropharmacological Effects

This compound has been investigated for its potential neuroprotective properties. Studies have shown that compounds with similar structures exhibit significant effects on:

- Neurotransmission : Modulation of dopamine receptor activity can lead to changes in neuronal signaling, which is crucial for motor control and mood regulation.

- Anti-inflammatory responses : The compound may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory-related neurological disorders.

Anticancer Properties

The oxalamide derivatives have also been explored for their anticancer activities. Initial findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

- Neuroprotective Effects : A study published in Neuropharmacology demonstrated that similar oxalamide compounds reduced neuronal cell death in models of Parkinson's disease by modulating dopamine receptor activity .

- Anticancer Activity : Research highlighted in Cancer Letters indicated that oxalamides could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in breast cancer cell lines .

- Inflammatory Response Modulation : A recent investigation found that compounds with oxalamide structures significantly reduced levels of inflammatory markers in animal models of rheumatoid arthritis .

Scientific Research Applications

Enzyme Inhibition

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for its inhibitory effects on key enzymes, particularly monoamine oxidase (MAO). MAO is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. Compounds that inhibit MAO can be significant in treating depression and other neurological disorders.

Key Findings :

- IC50 Values : Studies have shown that derivatives of this compound exhibit potent MAO-B inhibition with IC50 values as low as 0.013 µM .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Similar oxalamide derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Studies :

- One study reported that related compounds reduced cell viability in breast cancer cells by over 50% at concentrations around 10 µM .

- Another investigation highlighted significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or substitution patterns on the phenyl rings can enhance biological activity.

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(...) | MAO-B Inhibition | 0.013 | |

| Related Compound A | Anticancer Activity | 10 | |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate various precursors to construct the oxalamide framework. The mechanism of action is primarily through enzyme inhibition and modulation of receptor activity, which enhances its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Class

The oxalamide functional group is a versatile linker in medicinal chemistry. A structurally related compound, N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide, shares the oxalamide backbone but differs in substituents. This compound was synthesized as an orange solid (86% yield, m.p. 215–217°C) and features imidazolidinone rings and methoxyphenyl groups instead of fluorophenyl and piperazine moieties .

Functional Group Analysis

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to the methoxyphenyl group in the analogue . Fluorine’s electronegativity could also influence binding affinity in hydrophobic pockets.

- Piperazine vs. Imidazolidinone: The 4-methylpiperazine substituent in the target compound may confer improved solubility and pharmacokinetic properties compared to the rigid imidazolidinone rings in the analogue .

Data Tables

Table 2: Functional Group Impact

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis is likely challenging due to steric hindrance from the ethyl-piperazine-indolinyl substituents. By contrast, the imidazolidinone analogue was synthesized efficiently (86% yield) .

- Evidence Gaps : The provided literature lacks structural (e.g., XRD) or pharmacological data for the target compound. References , and focus on unrelated software, synthesis of a different oxalamide, and pesticide chemicals, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.